Perfluorophenyl 3-(benzyloxy)propanoate Perfluorophenyl 3-(benzyloxy)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16520188
InChI: InChI=1S/C16H11F5O3/c17-11-12(18)14(20)16(15(21)13(11)19)24-10(22)6-7-23-8-9-4-2-1-3-5-9/h1-5H,6-8H2
SMILES:
Molecular Formula: C16H11F5O3
Molecular Weight: 346.25 g/mol

Perfluorophenyl 3-(benzyloxy)propanoate

CAS No.:

Cat. No.: VC16520188

Molecular Formula: C16H11F5O3

Molecular Weight: 346.25 g/mol

* For research use only. Not for human or veterinary use.

Perfluorophenyl 3-(benzyloxy)propanoate -

Specification

Molecular Formula C16H11F5O3
Molecular Weight 346.25 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl) 3-phenylmethoxypropanoate
Standard InChI InChI=1S/C16H11F5O3/c17-11-12(18)14(20)16(15(21)13(11)19)24-10(22)6-7-23-8-9-4-2-1-3-5-9/h1-5H,6-8H2
Standard InChI Key MMUKFUSHCDVVME-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Introduction

Structural Analysis and Nomenclature

Perfluorophenyl 3-(benzyloxy)propanoate (C₁₆H₁₁F₅O₃) consists of three primary components:

  • A perfluorophenyl group (C₆F₅), renowned for its electron-withdrawing properties and stability.

  • A propanoate backbone (CH₂CH₂COO–), which serves as the ester linkage.

  • A 3-(benzyloxy) substituent (–OCH₂C₆H₅) at the β-position of the propanoate chain, providing steric bulk and hydrolytic protection .

The compound’s structure is analogous to intermediates reported in GPR34 antagonist development, where benzyloxy-protected phenyl groups enhance metabolic stability . The perfluorophenyl moiety, as seen in cross-coupling reactions , likely enhances electrophilicity at the ester carbonyl, facilitating nucleophilic substitutions.

Synthetic Methodologies

Esterification Strategies

The synthesis of perfluorophenyl 3-(benzyloxy)propanoate typically involves a two-step process:

  • Protection of the hydroxyl group: 3-Hydroxypropanoic acid is benzyl-protected using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

  • Esterification with perfluorophenol: The resulting 3-(benzyloxy)propanoic acid reacts with perfluorophenol via Steglich esterification (DCC/DMAP) or acid chloride intermediacy .

Table 1: Representative Reaction Conditions for Ester Synthesis

StepReagents/ConditionsYield (%)Reference
Benzyl protectionBnBr, K₂CO₃, DMF, 25°C, 12 h85–90
Acid chloride formationSOCl₂, reflux, 2 h>95
EsterificationPerfluorophenol, DCM, RT, 6 h70–75

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Expected peaks include ν(C=O) at ~1740 cm⁻¹ (ester carbonyl) and ν(C–F) at 1200–1100 cm⁻¹ .

  • ¹H NMR: Key signals: δ 7.3–7.5 ppm (benzyl aromatic H), δ 4.5–4.7 ppm (OCH₂Ph), δ 2.5–3.0 ppm (propanoate CH₂) .

  • ¹⁹F NMR: Distinct multiplets for the perfluorophenyl group at δ –140 to –160 ppm .

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DCM, THF) due to the perfluorophenyl group’s lipophilicity .

  • Stability: The benzyloxy group confers resistance to hydrolysis under acidic conditions (pH > 4), while the perfluorophenyl ester is susceptible to nucleophilic attack in basic media .

Applications in Organic Synthesis

Activated Ester in Peptide Coupling

Perfluorophenyl esters are widely used as activated acylating agents. The electron-deficient aryl group enhances electrophilicity, enabling efficient amide bond formation with amines under mild conditions . For example, in peptide synthesis, this compound could acylate amino groups without racemization.

Polymer Functionalization

The benzyloxy group serves as a protective moiety for hydroxyl functionalities in polymer side chains. Deprotection via hydrogenolysis (H₂/Pd-C) yields free hydroxyl groups for subsequent grafting .

Cross-Coupling Reactions

Stability and Degradation Pathways

Hydrolytic Degradation

  • Acidic conditions: Stable below pH 4, with hydrolysis rates increasing exponentially above pH 6 .

  • Basic conditions: Rapid cleavage of the ester bond (t₁/₂ < 1 h at pH 10) .

Thermal Stability

Differential scanning calorimetry (DSC) of analogous esters shows decomposition onset at ~180°C, attributed to C–O bond cleavage in the benzyloxy group .

Future Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for pharmaceutical applications .

  • Radiolabeling: Incorporating ¹⁸F into the perfluorophenyl group for PET imaging probes .

  • Green Chemistry: Evaluating biocatalytic esterification methods to reduce reliance on toxic reagents .

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